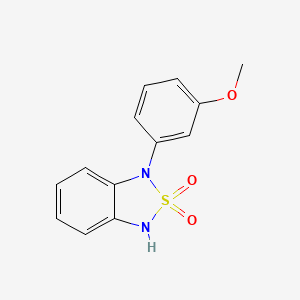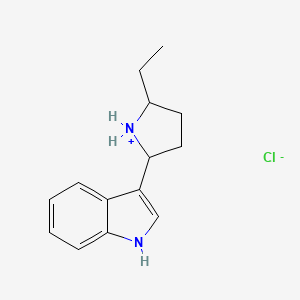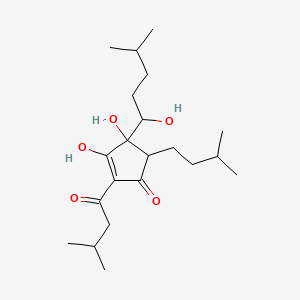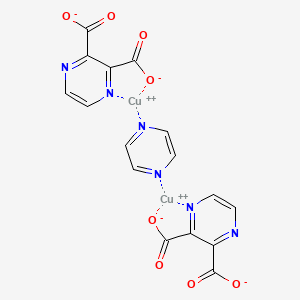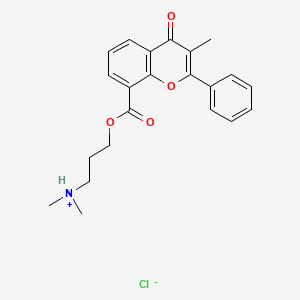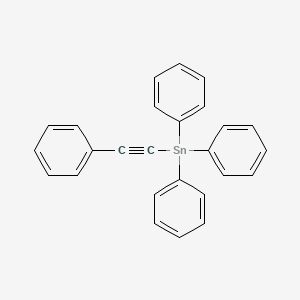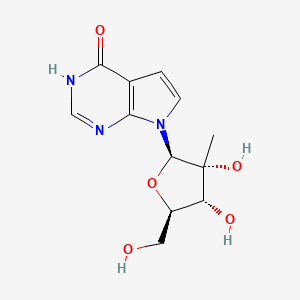
7-Deaza-2'-c-methylinosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Deaza-2’-c-methylinosine is a nucleoside analog known for its antiviral properties. It inhibits the replication of DNA and RNA, making it a valuable compound in the field of antiviral research. This compound has shown efficacy against various viruses, including Zika virus and West Nile virus .
Preparation Methods
The synthesis of 7-Deaza-2’-c-methylinosine involves several steps. One common method includes the use of protected nucleoside intermediates, which are then subjected to various chemical reactions to introduce the 7-deaza and 2’-c-methyl modifications. The reaction conditions typically involve the use of strong bases and specific solvents to achieve the desired modifications .
Industrial production methods for 7-Deaza-2’-c-methylinosine are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts and reaction conditions to increase yield and reduce production costs.
Chemical Reactions Analysis
7-Deaza-2’-c-methylinosine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, which can replace specific atoms or groups within the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups .
Scientific Research Applications
7-Deaza-2’-c-methylinosine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is employed in studies of nucleic acid metabolism and function, particularly in the context of viral replication.
Medicine: Its antiviral properties make it a candidate for the development of new antiviral drugs. .
Industry: In the pharmaceutical industry, 7-Deaza-2’-c-methylinosine is used in the development and testing of antiviral therapies.
Mechanism of Action
The primary mechanism of action for 7-Deaza-2’-c-methylinosine involves the inhibition of viral RNA-dependent RNA polymerase. By incorporating into the viral RNA, it disrupts the replication process, thereby reducing viral load and delaying disease progression. This mechanism has been validated in various in vitro and in vivo models .
Comparison with Similar Compounds
7-Deaza-2’-c-methylinosine is similar to other nucleoside analogs, such as:
- 2’-C-methylcytidine
- 7-deaza-2’-C-methyladenosine
- Ribavirin
- T-705
Compared to these compounds, 7-Deaza-2’-c-methylinosine has shown unique efficacy in certain viral models, particularly against Zika virus and West Nile virus. Its specific modifications at the 7-deaza and 2’-c-methyl positions contribute to its distinct antiviral activity .
Properties
Molecular Formula |
C12H15N3O5 |
|---|---|
Molecular Weight |
281.26 g/mol |
IUPAC Name |
7-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H15N3O5/c1-12(19)8(17)7(4-16)20-11(12)15-3-2-6-9(15)13-5-14-10(6)18/h2-3,5,7-8,11,16-17,19H,4H2,1H3,(H,13,14,18)/t7-,8-,11-,12-/m1/s1 |
InChI Key |
FBACBJBYARSDEH-GAJNKVMBSA-N |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC3=C2N=CNC3=O)CO)O)O |
Canonical SMILES |
CC1(C(C(OC1N2C=CC3=C2N=CNC3=O)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



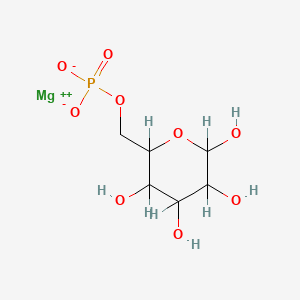


![2,3,5,6-Tetra(thiophen-2-yl)thieno[3,2-b]thiophene](/img/structure/B15343339.png)
![3-[(9,10-Dihydro-4-hydroxy-9,10-dioxoanthryl)amino]-2-methylpropiononitrile](/img/structure/B15343360.png)
